molecular formula C15H18N4O3S2 B12455782 N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B12455782
M. Wt: 366.5 g/mol
InChI Key: FOGYBVPAIFOJJL-UHFFFAOYSA-N
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Description

N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a carbamoylmethylsulfanyl moiety

Preparation Methods

The synthesis of N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxyphenyl group and the carbamoylmethylsulfanyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C15H18N4O3S2/c1-9(2)13(21)17-14-18-19-15(24-14)23-8-12(20)16-10-6-4-5-7-11(10)22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21)

InChI Key

FOGYBVPAIFOJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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